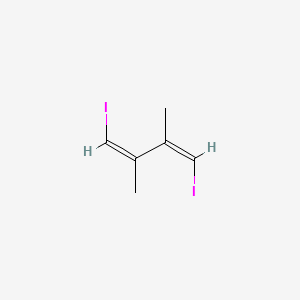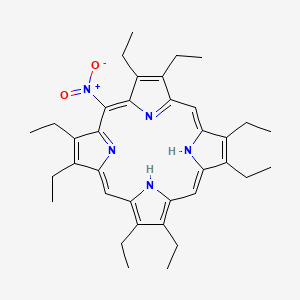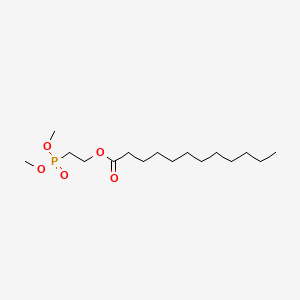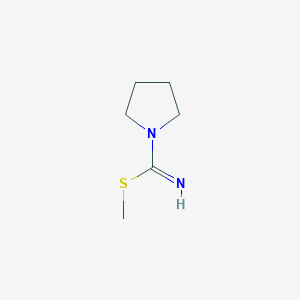![molecular formula C42H38N4Si2 B13782529 2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane](/img/structure/B13782529.png)
2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane is a complex organic compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Porphyrin Core: This involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle.
Introduction of Diphenyl Groups: The diphenyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of Trimethylsilylethynyl Groups: This step involves the use of trimethylsilylacetylene in a Sonogashira coupling reaction to attach the ethynyl groups to the porphyrin core.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin ring.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The trimethylsilylethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can yield reduced porphyrins.
Aplicaciones Científicas De Investigación
2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane has several applications in scientific research:
Chemistry: It is used as a model compound for studying the properties of porphyrins and their derivatives.
Biology: The compound can be used to investigate the role of porphyrins in biological systems, such as their involvement in heme proteins.
Industry: The compound can be used in the development of new materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane involves its interaction with various molecular targets. The compound can bind to metal ions, forming metalloporphyrins that can participate in catalytic reactions. Additionally, the ethynyl groups can interact with other molecules, influencing the compound’s reactivity and properties.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylporphyrin: Similar in structure but lacks the trimethylsilylethynyl groups.
Hematoporphyrin: Contains different substituents on the porphyrin ring.
Protoporphyrin IX: A naturally occurring porphyrin with different functional groups.
Uniqueness
2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane is unique due to the presence of the trimethylsilylethynyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C42H38N4Si2 |
|---|---|
Peso molecular |
654.9 g/mol |
Nombre IUPAC |
2-[10,20-diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C42H38N4Si2/c1-47(2,3)27-25-31-33-17-21-37(43-33)41(29-13-9-7-10-14-29)39-23-19-35(45-39)32(26-28-48(4,5)6)36-20-24-40(46-36)42(30-15-11-8-12-16-30)38-22-18-34(31)44-38/h7-24,43-44H,1-6H3 |
Clave InChI |
VISQIGCWYNHYLJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=C2C=CC(=C(C3=NC(=C(C4=NC(=C(C5=CC=C1N5)C6=CC=CC=C6)C=C4)C#C[Si](C)(C)C)C=C3)C7=CC=CC=C7)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-](/img/structure/B13782467.png)
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)






![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)
